molecular formula C11H19NOS B12947711 N-((2-(Prop-1-en-2-yl)tetrahydrofuran-3-yl)methyl)thietan-3-amine

N-((2-(Prop-1-en-2-yl)tetrahydrofuran-3-yl)methyl)thietan-3-amine

Katalognummer: B12947711
Molekulargewicht: 213.34 g/mol
InChI-Schlüssel: PBNMDOVWTXUQPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-(Prop-1-en-2-yl)tetrahydrofuran-3-yl)methyl)thietan-3-amine is a complex organic compound characterized by its unique molecular structure. This compound features a tetrahydrofuran ring, a thietan ring, and an amine group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(Prop-1-en-2-yl)tetrahydrofuran-3-yl)methyl)thietan-3-amine typically involves multiple steps, starting with the preparation of the tetrahydrofuran and thietan intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-(Prop-1-en-2-yl)tetrahydrofuran-3-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

N-((2-(Prop-1-en-2-yl)tetrahydrofuran-3-yl)methyl)thietan-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((2-(Prop-1-en-2-yl)tetrahydrofuran-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Linalool oxide II
  • (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran
  • 3-Methyl-Tetrahydrofuran

Uniqueness

N-((2-(Prop-1-en-2-yl)tetrahydrofuran-3-yl)methyl)thietan-3-amine is unique due to its combination of a tetrahydrofuran ring, a thietan ring, and an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C11H19NOS

Molekulargewicht

213.34 g/mol

IUPAC-Name

N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]thietan-3-amine

InChI

InChI=1S/C11H19NOS/c1-8(2)11-9(3-4-13-11)5-12-10-6-14-7-10/h9-12H,1,3-7H2,2H3

InChI-Schlüssel

PBNMDOVWTXUQPC-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1C(CCO1)CNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.